[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone
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Overview
Description
[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone is a heterocyclic compound that features a unique structure combining a furan ring, an imidazo[1,2-a]pyridine ring, and a phenylmethanone group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound might inhibit certain enzymes or receptors, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with furan, imidazo[1,2-a]pyridine, and phenylmethanone groups. Examples include:
Trifluorotoluene: An organic compound with similar structural features.
Ethyl 3-(furan-2-yl)propionate: Another compound with a furan ring.
Uniqueness
What sets [6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H12N2O2 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
[6-(furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C18H12N2O2/c21-18(13-5-2-1-3-6-13)15-12-20-11-14(8-9-17(20)19-15)16-7-4-10-22-16/h1-12H |
InChI Key |
LOJMXDPOJJGIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)C4=CC=CO4 |
Origin of Product |
United States |
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